

Apalutamide-D4: A Technical Guide to Purity and Analysis

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Compound of Interest

Compound Name: Apalutamide D4

Cat. No.: B8117028

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical chemistry of Apalutamide-D4, a deuterated analog of the potent androgen receptor inhibitor, Apalutamide. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and quality control of this compound.

Certificate of Analysis and Purity

A Certificate of Analysis (CoA) for Apalutamide-D4 provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below. The purity of Apalutamide-D4 is typically determined by a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

Parameter	Specification
Appearance	White to off-white solid powder[1]
Molecular Formula	C ₂₁ H ₁₁ D ₄ F ₄ N ₅ O ₂ S[2]
Molecular Weight	481.46 g/mol [2]
Solubility	Soluble in DMSO[1]

Analytical Data

Test	Method	Specification
Purity (HPLC)	Reverse-Phase High-Performance Liquid Chromatography	≥98% [1]
Identity (¹ H-NMR)	Nuclear Magnetic Resonance Spectroscopy	Consistent with structure
Identity (Mass Spec)	Mass Spectrometry	Consistent with molecular weight
Isotopic Purity	Mass Spectrometry or NMR	≥98% Deuterium Incorporation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Apalutamide-D4. The following sections outline typical experimental protocols for the key analytical techniques used to determine the purity and confirm the identity of the compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

This method is used to separate Apalutamide-D4 from its impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 column, such as an Inertsil ODS-3 (250 x 4.6 mm, 5μm), is commonly used.
- **Mobile Phase:** A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., Ammonium phosphate buffer) and an organic solvent (e.g., Acetonitrile).
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Detection:** UV detection at a wavelength of approximately 243 nm or 270 nm.
- **Sample Preparation:** A stock solution of Apalutamide-D4 is prepared in a suitable solvent, such as acetonitrile, and then diluted to an appropriate concentration with the mobile phase.

- **Analysis:** The sample is injected into the HPLC system, and the peak area of Apalutamide-D4 is compared to the total area of all peaks to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of Apalutamide-D4 and determining the positions of the deuterium labels.

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The Apalutamide-D4 sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6).
- **^1H -NMR:** The ^1H -NMR spectrum is acquired to confirm the absence of protons at the deuterated positions. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.
- **^{13}C -NMR:** The ^{13}C -NMR spectrum provides information about the carbon skeleton of the molecule.
- **^2H -NMR (Deuterium NMR):** This technique can be used to directly observe the deuterium signals, confirming the sites of deuteration.

Mass Spectrometry (MS) for Identity and Isotopic Purity

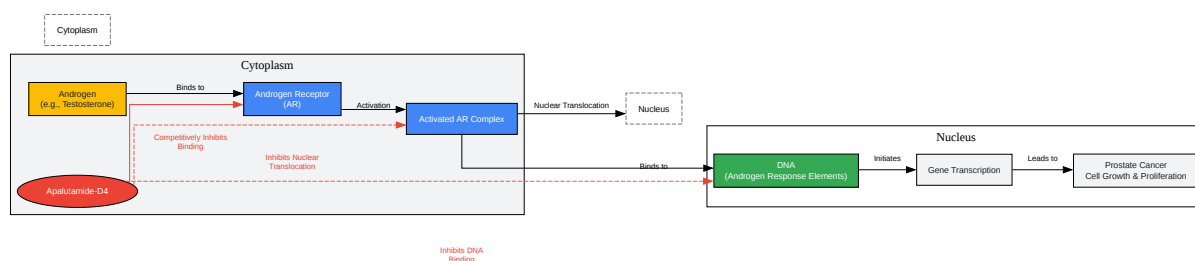
Mass spectrometry is used to confirm the molecular weight of Apalutamide-D4 and to assess its isotopic purity.

- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).
- **Ionization Source:** Electrospray ionization (ESI) in positive mode is commonly used.
- **Sample Preparation:** The sample is prepared as for HPLC analysis.
- **Analysis:** The mass spectrum will show a peak corresponding to the molecular ion of Apalutamide-D4. The mass-to-charge ratio (m/z) should be consistent with the calculated

molecular weight. The isotopic distribution of the molecular ion peak can be analyzed to determine the level of deuterium incorporation.

Signaling Pathway and Experimental Workflow Diagrams

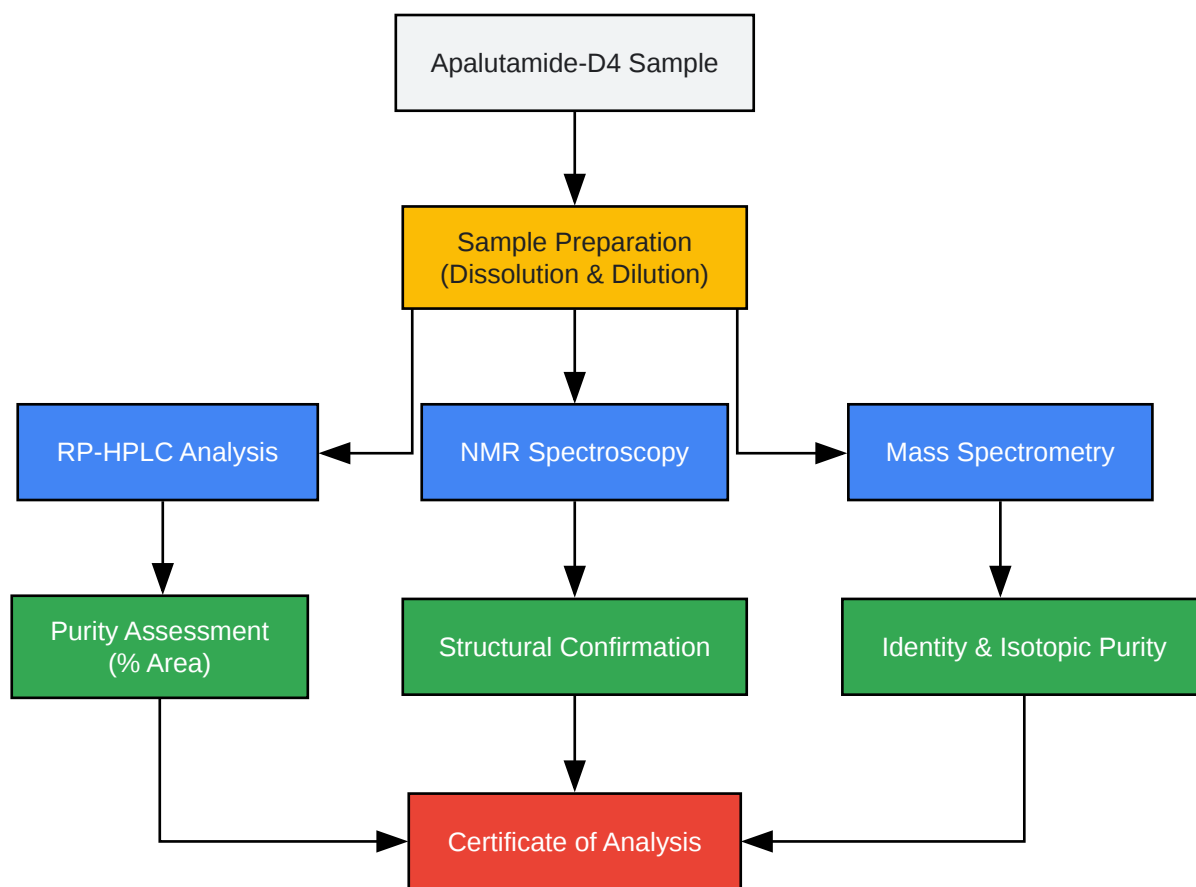
Visual representations of the biological context and analytical procedures are provided below.



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Figure 1. Mechanism of Action of Apalutamide

Apalutamide is a nonsteroidal antiandrogen that functions as a potent antagonist of the androgen receptor (AR). It competitively inhibits the binding of androgens, such as testosterone, to the AR in the cytoplasm. This action prevents the subsequent translocation of the activated AR complex into the nucleus, thereby inhibiting its binding to androgen response elements on the DNA. The ultimate result is the suppression of androgen-driven gene transcription, which is crucial for the growth and proliferation of prostate cancer cells.



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Figure 2. Analytical Workflow for Apalutamide-D4

The analytical workflow for Apalutamide-D4 begins with sample preparation, followed by analysis using orthogonal analytical techniques. RP-HPLC is the primary method for determining purity, while NMR and Mass Spectrometry are used to confirm the structure and identity, including isotopic purity. The data from these analyses are compiled into the Certificate of Analysis.

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References

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